3-(2-Cyanopropan-2-yl)-N-(4-methyl-3-((3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)amino)phenyl)benzamide (AZ628) is a small molecule classified as a type II RAF kinase inhibitor. [, ] It plays a significant role in scientific research, particularly in the field of oncology, as a tool for understanding and potentially treating cancers driven by the RAS/RAF/MEK/ERK signaling pathway. [, , , , , ]
AZ 628 is a potent inhibitor of the B-Raf kinase, a member of the Raf kinase family involved in the mitogen-activated protein kinase (MAPK) signaling pathway. This compound has gained attention due to its selective action against B-Raf mutations, particularly the V600E variant, which is associated with various cancers, including melanoma. The development of AZ 628 was aimed at overcoming the limitations of existing inhibitors that often lead to paradoxical activation of the MAPK pathway due to their binding modes.
AZ 628 was synthesized by AstraZeneca and has been extensively studied for its pharmacological properties and mechanisms of action against cancer cells harboring B-Raf mutations. The compound's design was informed by previous research on kinase inhibitors and aimed to provide a more selective inhibition profile compared to earlier agents .
AZ 628 is classified as a type II RAF inhibitor, specifically designed to bind to the DFG-out conformation of the B-Raf kinase. This classification is significant as it distinguishes AZ 628 from type I inhibitors, which can induce unwanted activation of the MAPK pathway by promoting dimerization of RAF kinases .
The synthesis of AZ 628 involves several key steps that leverage established organic chemistry techniques:
AZ 628's molecular structure is characterized by specific functional groups that facilitate its binding to B-Raf:
AZ 628 undergoes specific chemical interactions when binding to B-Raf:
The IC50 values for AZ 628 have been reported as follows:
The mechanism by which AZ 628 exerts its effects involves several critical processes:
Studies have shown that treatment with AZ 628 results in significant suppression of ERK phosphorylation across various melanoma cell lines harboring activated NRAS alleles, indicating effective pathway inhibition .
AZ 628 exhibits several notable physical and chemical properties:
Physicochemical analyses indicate that AZ 628 has favorable lipophilicity and permeability characteristics suitable for oral bioavailability in potential therapeutic applications .
AZ 628 has several scientific uses primarily focused on oncology:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: